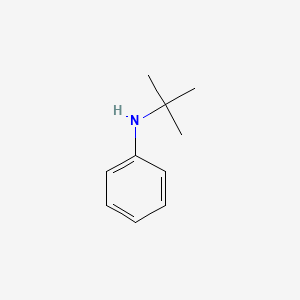

N-tert-butylaniline

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N-tert-butylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-10(2,3)11-9-7-5-4-6-8-9/h4-8,11H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABRWESLGGMHKEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20291812 | |

| Record name | t-butylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20291812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937-33-7 | |

| Record name | N-(1,1-Dimethylethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 78378 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000937337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC78378 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78378 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | t-butylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20291812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-tert-butylaniline (CAS 937-33-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-tert-butylaniline, a valuable secondary amine in organic synthesis. This document details its chemical and physical properties, spectroscopic data, synthesis and purification protocols, and key applications, with a focus on its relevance to drug discovery and development.

Chemical and Physical Properties

This compound, also known as N-(1,1-Dimethylethyl)benzenamine, is an aromatic amine with the chemical formula C₁₀H₁₅N.[1][2][3] Its structure features a tert-butyl group attached to the nitrogen atom of an aniline (B41778) molecule. This bulky substituent significantly influences the compound's reactivity and physical properties.

Table 1: Chemical Identifiers and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 937-33-7 | [1][2][3] |

| Molecular Formula | C₁₀H₁₅N | [1][2][3] |

| Molecular Weight | 149.23 g/mol | [1][2] |

| Synonyms | N-(1,1-Dimethylethyl)benzenamine, N-Phenyl-tert-butylamine, tert-Butyl-phenyl-amine | [1][2] |

| Boiling Point | 226.7 °C at 760 mmHg | [4] |

| Density | 0.941 g/cm³ | [4] |

| pKa | 7.00 (at 25 °C) | [2] |

| Flash Point | 88.2 °C | [4] |

| Refractive Index | 1.54 | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides information about its functional groups. The National Institute of Standards and Technology (NIST) provides a reference spectrum for this compound.[5] Key absorptions are expected for the N-H stretch of the secondary amine and the aromatic C-H and C=C stretching vibrations of the benzene (B151609) ring.

Mass Spectrometry (MS)

Mass spectrometry data from PubChem for N-(1,1-Dimethylethyl)benzenamine (a synonym for this compound) shows characteristic fragmentation patterns that can be used for its identification.[6] The top five peaks in the mass spectrum are observed at m/z values of 93, 134, 149, 66, and 77.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

As of the latest search, publicly available, experimentally determined 1H and 13C NMR spectra for this compound (CAS 937-33-7) were not found. However, spectral data for closely related isomers like 4-tert-butylaniline (B146146) are available and can provide some comparative insights.[7] For definitive structural confirmation, it is recommended to acquire NMR spectra on a purified sample.

Experimental Protocols

Synthesis of this compound via Copper-Catalyzed N-tert-Butylation

A general and efficient method for the synthesis of this compound involves the copper-catalyzed N-tert-butylation of aniline. This method offers mild reaction conditions and good yields.

Materials:

-

Aniline

-

tert-Butyl 2,2,2-trichloroacetimidate

-

Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂)

-

Nitromethane (B149229) (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate (B1210297)

-

Hexanes

Procedure:

-

To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add aniline (1.0 mmol), tert-butyl 2,2,2-trichloroacetimidate (1.5 mmol), and Cu(OTf)₂ (10 mol%).

-

Add anhydrous nitromethane (5 mL) to the flask.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous sodium bicarbonate solution (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.

Synthesis workflow for this compound.

Purification Protocol

Purification of this compound is typically achieved through flash column chromatography.

Materials and Equipment:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Hexanes

-

Ethyl acetate

-

Glass column

-

Collection tubes

-

Thin-layer chromatography (TLC) plates and chamber

-

UV lamp

Procedure:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack it into a glass column.

-

Dissolve the crude this compound in a minimal amount of the eluent.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexanes, starting with a low polarity mixture and gradually increasing the polarity.

-

Collect fractions in separate tubes.

-

Monitor the separation by TLC, visualizing the spots under a UV lamp.

-

Combine the fractions containing the pure product.

-

Remove the solvent from the combined fractions under reduced pressure to obtain purified this compound.

Applications in Research and Drug Development

The tert-butyl group in this compound plays a significant role in medicinal chemistry and organic synthesis.[8] The steric bulk of the tert-butyl group can be used to control reaction selectivity and to protect certain functional groups.

While specific drug candidates containing the this compound moiety are not widely documented, its structural isomers, such as 2-tert-butylaniline (B1265841) and 4-tert-butylaniline, are known intermediates in the synthesis of pharmaceuticals and agrochemicals.[9] The tert-butyl aniline scaffold is a key building block in the development of various biologically active compounds.

One of the most important applications of aniline derivatives in modern organic synthesis is in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[10] This reaction is a powerful tool for the formation of carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals. The steric and electronic properties of this compound can influence the efficiency and outcome of such coupling reactions.

Applications of this compound.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the direct involvement of this compound in any biological signaling pathways. Its primary role in a research context is as a synthetic intermediate rather than a biologically active molecule that directly interacts with cellular signaling components.

Safety Information

Table 2: General Safety and Hazard Information for tert-Butylaniline Isomers

| Hazard Category | Description |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[11][12] |

| Skin Corrosion/Irritation | Causes skin irritation.[11][12] |

| Eye Damage/Irritation | Causes serious eye irritation.[11][12] |

| Respiratory Irritation | May cause respiratory irritation.[12] |

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing vapors or dust.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable chemical intermediate with applications in organic synthesis, particularly in the construction of complex molecules relevant to the pharmaceutical and materials science industries. While detailed biological studies on this specific compound are limited, its structural motifs are present in a variety of important molecules. The provided experimental protocols for its synthesis and purification offer a solid foundation for researchers working with this compound. As with all chemicals, proper safety precautions should be strictly followed during its handling and use. Further research into the spectroscopic characterization and potential biological activities of this compound would be beneficial to the scientific community.

References

- 1. This compound | 937-33-7 [chemicalbook.com]

- 2. guidechem.com [guidechem.com]

- 3. This compound|lookchem [lookchem.com]

- 4. This compound | 937-33-7 [chemnet.com]

- 5. Aniline, n-tert-butyl-, [webbook.nist.gov]

- 6. N-(1,1-Dimethylethyl)benzenamine | C10H15N | CID 254260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 937-33-7|this compound|BLD Pharm [bldpharm.com]

- 8. benchchem.com [benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. 3-tert-Butylaniline | C10H15N | CID 79334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2-tert-Butylaniline | C10H15N | CID 80574 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure of N-tert-butylaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure of N-tert-butylaniline, a significant organic compound utilized in various research and development sectors. This document compiles essential data, experimental protocols, and structural visualizations to serve as a core resource for professionals in chemistry and drug development.

Core Molecular Properties

This compound, systematically named N-(1,1-dimethylethyl)benzenamine, is an aromatic amine characterized by a tert-butyl group attached to the nitrogen atom of an aniline (B41778) molecule.[1] This substitution imparts significant steric hindrance around the nitrogen, influencing its reactivity and physical properties.

A summary of its fundamental properties is presented in Table 1.

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | N-(1,1-Dimethylethyl)benzenamine, N-Phenyl-tert-butylamine | [1] |

| CAS Number | 937-33-7 | [1] |

| Molecular Formula | C₁₀H₁₅N | [1] |

| Molecular Weight | 149.23 g/mol | [1] |

| Density | 0.941 g/cm³ | [2] |

| Boiling Point | 226.7 °C at 760 mmHg | [2] |

| Flash Point | 88.2 °C | [2] |

| Refractive Index | 1.5270 | [2] |

Molecular Structure Visualization

The structural arrangement of this compound, featuring a benzene (B151609) ring bonded to a nitrogen atom which is further bonded to a tert-butyl group, is depicted below.

Caption: 2D representation of the this compound molecular structure.

Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the structure and purity of this compound.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. A summary of these bands is provided in Table 2. The spectrum can be accessed through the NIST Chemistry WebBook.[3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium | N-H stretch |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 3000-2850 | Medium-Strong | Aliphatic C-H stretch |

| 1600-1585 | Medium-Strong | Aromatic C=C stretch |

| 1500-1400 | Medium-Strong | Aromatic C=C stretch |

| 1365 | Strong | C-H rock (tert-butyl) |

| 1200-1000 | Strong | C-N stretch |

| 750-700 | Strong | Aromatic C-H out-of-plane bend (monosubstituted) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

-

δ ~7.2 ppm (triplet): Protons on C3 and C5 of the benzene ring.

-

δ ~6.7 ppm (triplet): Proton on C4 of the benzene ring.

-

δ ~6.6 ppm (doublet): Protons on C2 and C6 of the benzene ring.

-

δ ~3.5-4.0 ppm (singlet, broad): N-H proton.

-

δ ~1.3 ppm (singlet): Nine equivalent protons of the tert-butyl group.

¹³C NMR (Predicted):

-

~148 ppm: C1 (ipso-carbon attached to nitrogen).

-

~129 ppm: C3 and C5.

-

~117 ppm: C4.

-

~116 ppm: C2 and C6.

-

~50 ppm: Quaternary carbon of the tert-butyl group.

-

~30 ppm: Methyl carbons of the tert-butyl group.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the alkylation of aniline with a tert-butylating agent. A general procedure is outlined below.

Reaction Scheme:

Caption: Synthesis of this compound via alkylation of aniline.

Experimental Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a strong base such as sodium hydride (NaH) to an inert solvent like toluene.

-

Addition of Aniline: Slowly add aniline to the stirred suspension at room temperature.

-

Addition of Alkylating Agent: Add tert-butyl chloride dropwise to the reaction mixture. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

-

Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature and cautiously quench with water or a saturated ammonium (B1175870) chloride solution.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.

Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and molar ratios of reactants, may need to be optimized for best results.

Molecular Geometry

Detailed experimental data on the precise bond lengths and angles of this compound from X-ray crystallography are not widely available in public databases. However, computational chemistry methods can provide reliable estimates of its molecular geometry. The steric bulk of the tert-butyl group is expected to cause some distortion from the planar geometry often seen in anilines, likely increasing the C-N-C bond angle and influencing the orientation of the phenyl and tert-butyl groups relative to each other.

Conclusion

This technical guide has provided a detailed overview of the molecular structure of this compound, encompassing its core properties, spectroscopic data, a representative synthesis protocol, and considerations of its molecular geometry. The provided information is intended to be a valuable resource for researchers, scientists, and professionals in drug development, facilitating a deeper understanding and application of this important chemical compound. Further experimental investigation into its crystallographic structure would provide more precise data on its molecular geometry.

References

Spectroscopic data for N-tert-butylaniline (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-tert-butylaniline, a valuable building block in organic synthesis and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Data (Predicted)

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| C(CH₃)₃ | 1.32 | Singlet | 9H |

| N-H | 3.65 | Singlet | 1H |

| Aromatic (ortho) | 6.68 | Doublet of doublets | 2H |

| Aromatic (para) | 6.80 | Triplet | 1H |

| Aromatic (meta) | 7.18 | Triplet | 2H |

¹³C NMR Data (Predicted)

| Carbon | Chemical Shift (ppm) |

| C(C H₃)₃ | 29.5 |

| C (CH₃)₃ | 50.8 |

| Aromatic (ortho) | 116.5 |

| Aromatic (para) | 118.8 |

| Aromatic (meta) | 129.2 |

| Aromatic (ipso) | 148.1 |

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-25 mg of this compound in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Ensure the sample is completely dissolved. If necessary, gently warm the sample or use a vortex mixer.

-

For quantitative analysis, an internal standard such as tetramethylsilane (B1202638) (TMS) can be added.

Instrument Parameters (General):

-

Spectrometer: A 300 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-32.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of scans: 1024 or more, depending on the sample concentration.

-

Relaxation delay: 2-5 seconds.

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

Caption: General NMR Experimental Workflow

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands.

IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3400 | N-H stretch | Medium |

| 3050-3020 | Aromatic C-H stretch | Medium |

| 2960-2870 | Aliphatic C-H stretch | Strong |

| ~1600, ~1500 | C=C aromatic ring stretch | Medium-Strong |

| ~1365 | C-H bend (tert-butyl) | Strong |

| ~1250 | C-N stretch | Medium |

| 750-700 | Aromatic C-H out-of-plane bend | Strong |

Data obtained from the NIST WebBook for this compound.[1]

Experimental Protocol for FT-IR Spectroscopy

Sample Preparation (Neat Liquid):

-

Place a small drop of this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top of the first to create a thin liquid film between the plates.

Instrument Parameters (General):

-

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

-

Technique: Transmission.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Data Acquisition and Processing:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Caption: FT-IR Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Mass Spectrometry Data (Predicted)

| m/z | Relative Abundance | Assignment |

| 149 | Moderate | [M]⁺ (Molecular Ion) |

| 134 | High | [M - CH₃]⁺ |

| 93 | Base Peak | [C₆H₅NH₂]⁺ (Aniline radical cation) |

| 77 | Moderate | [C₆H₅]⁺ |

| 57 | High | [C(CH₃)₃]⁺ |

Fragmentation Pathway

The primary fragmentation pathway for this compound under electron ionization (EI) involves the loss of a methyl group to form a stable benzylic cation at m/z 134. A significant fragmentation is the cleavage of the N-C bond to produce the aniline (B41778) radical cation (m/z 93) and a tert-butyl radical. The tert-butyl cation (m/z 57) is also a prominent fragment.

Caption: Proposed Mass Spec Fragmentation of this compound

Experimental Protocol for Mass Spectrometry

Sample Introduction:

-

Direct Infusion: For pure liquid samples, direct infusion via a syringe pump into the ion source is suitable.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For separation from a mixture or for volatile compounds, GC is the preferred introduction method.

Instrument Parameters (General - Electron Ionization):

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

Data Acquisition:

-

Introduce the sample into the ion source.

-

The molecules are ionized and fragmented by the electron beam.

-

The resulting ions are separated by the mass analyzer according to their mass-to-charge ratio.

-

The detector records the abundance of each ion.

This guide provides essential spectroscopic data and methodologies for this compound, serving as a valuable resource for its application in scientific research and development. The provided data and protocols can be adapted to specific instrumentation and experimental requirements.

References

An In-depth Technical Guide to the Reaction Mechanisms of N-tert-butylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butylaniline is a sterically hindered secondary aromatic amine that serves as a versatile intermediate in organic synthesis. Its unique electronic and steric properties, conferred by the bulky tert-butyl group attached to the nitrogen atom, influence its reactivity in a variety of chemical transformations. This technical guide provides a comprehensive overview of the core reaction mechanisms involving this compound, with a focus on electrophilic substitution, oxidation, and synthetic methodologies. Detailed experimental protocols, quantitative data, and mechanistic pathway visualizations are presented to support advanced research and development in medicinal chemistry and materials science.

Core Reaction Mechanisms

Electrophilic Aromatic Substitution

The reactivity of the aromatic ring in this compound is significantly influenced by the directing effects of the N-tert-butylamino group. This group is a powerful activator, directing incoming electrophiles to the ortho and para positions due to the lone pair of electrons on the nitrogen atom participating in resonance with the benzene (B151609) ring.[1] However, the substantial steric hindrance imposed by the tert-butyl group often leads to a strong preference for substitution at the less hindered para position.[2]

The general mechanism for electrophilic aromatic substitution of this compound proceeds through the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. The attack of an electrophile (E+) on the electron-rich aromatic ring is the rate-determining step.

Caption: General pathway for electrophilic aromatic substitution of this compound.

The tert-butyl group's electron-donating nature through inductive effects and hyperconjugation further activates the ring towards electrophilic attack.[2] However, this electronic activation is often counteracted by the steric hindrance at the ortho positions, making para-substitution the predominant outcome.[2]

Oxidation Reactions

The oxidation of this compound can lead to a variety of products depending on the oxidizing agent and reaction conditions. A common transformation involves the formation of radical cations and subsequent coupling or rearrangement reactions. For instance, transition metal-catalyzed oxidations, such as those employing tert-butyl hydroperoxide (TBHP), can proceed via a single electron transfer (SET) mechanism.[3] This process generates an N-centered radical cation, which can then undergo further reactions.

Caption: Simplified single electron transfer (SET) oxidation of this compound.

The stability of the resulting intermediates is crucial in determining the final product distribution. In some cases, dealkylation or rearrangement of the tert-butyl group can occur under oxidative conditions.

N-Alkylation and N-Arylation

This compound can participate in cross-coupling reactions to form more complex tertiary amines. A notable example is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4] While this compound itself can be a product of such reactions, it can also serve as a substrate for further arylation.

Caption: Conceptual workflow of a Buchwald-Hartwig amination using this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and related compounds.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₅N | [5][6] |

| Molecular Weight | 149.23 g/mol | [5][6] |

| CAS Number | 937-33-7 | [5][6] |

| Boiling Point | 226.7°C at 760 mmHg | [7] |

| Density | 0.941 g/cm³ | [7] |

| Refractive Index | 1.5270 | [7] |

| pKa | 7.00 (at 25°C) | [6] |

| LogP | 2.97 | [7] |

Table 2: Spectroscopic Data for this compound and Related Isomers

| Compound | ¹H NMR Shifts (ppm) | IR Spectroscopy Data |

| 4-tert-Butylaniline | 7.164 (d), 6.598 (d), 3.50 (s, NH₂), 1.266 (s, t-Bu)[8] | Not specified |

| This compound | Not explicitly detailed in search results. | Available in NIST WebBook[5] |

| N-(tert-butyl)-N-(4-tert-butylphenyl)amine | Not specified | Available in NIST WebBook[9] |

Experimental Protocols

Synthesis of this compound via Copper-Catalyzed N-tert-Butylation of Aniline (B41778)

This protocol is based on a general method for the N-tert-butylation of aromatic amines using tert-butyl 2,2,2-trichloroacetimidate as the alkylating agent and a copper catalyst.[10]

Materials:

-

Aniline

-

tert-Butyl 2,2,2-trichloroacetimidate

-

Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂)

-

Nitromethane (B149229) (anhydrous)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add aniline (1.0 mmol), tert-butyl 2,2,2-trichloroacetimidate (1.5 mmol), and Cu(OTf)₂ (10 mol%).

-

Add anhydrous nitromethane (5 mL) via syringe.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (10 mL).

-

Extract the aqueous layer with dichloromethane (B109758) (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.

Expected Outcome: This method provides a mild and efficient route to this compound, avoiding the harsh conditions often associated with traditional tert-butylation methods.[10] Yields can be high, though they are dependent on the specific substrate and reaction optimization.[10]

Applications in Drug Development and Materials Science

The structural motif of this compound is found in various pharmacologically active compounds and functional materials. Its sterically hindered nature can enhance metabolic stability and modulate the electronic properties of molecules.[11] For example, derivatives of this compound are investigated as intermediates for active pharmaceutical ingredients (APIs).[11] In materials science, related structures like N-Phenyl-4-tert-butylaniline are used as precursors for organic light-emitting diode (OLED) materials.[4]

Conclusion

This compound exhibits a rich and varied reaction chemistry, primarily governed by the interplay of the electronic-donating and sterically-hindering properties of the N-tert-butyl group. Understanding its behavior in electrophilic substitution, oxidation, and cross-coupling reactions is essential for its effective utilization in the synthesis of complex molecular targets. The methodologies and data presented in this guide offer a foundational resource for researchers engaged in the fields of organic synthesis, drug discovery, and materials science.

References

- 1. byjus.com [byjus.com]

- 2. benchchem.com [benchchem.com]

- 3. Mechanistic investigation of oxidative Mannich reaction with tert-butyl hydroperoxide. The role of transition metal salt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Aniline, n-tert-butyl-, [webbook.nist.gov]

- 6. guidechem.com [guidechem.com]

- 7. This compound|lookchem [lookchem.com]

- 8. 4-tert-Butylaniline(769-92-6) 1H NMR [m.chemicalbook.com]

- 9. Aniline, n-tert-butyl-4-tert-butyl- [webbook.nist.gov]

- 10. Copper-Catalyzed N-tert-Butylation of Aromatic Amines under Mild Conditions Using tert-Butyl 2,2,2-Trichloroacetimidate [organic-chemistry.org]

- 11. nbinno.com [nbinno.com]

Key applications of N-tert-butylaniline in organic synthesis

An In-depth Technical Guide on the Core Applications of N-tert-butylaniline in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound and its isomers are versatile compounds in modern organic synthesis, primarily utilized for the unique steric and electronic properties conferred by the tert-butyl group. The significant steric hindrance around the nitrogen atom influences reaction selectivity, enhances the stability of intermediates, and allows for the construction of complex molecular architectures.[1][2] This guide details the key applications of this compound, presenting quantitative data, experimental protocols, and logical workflows to support researchers in leveraging this valuable synthetic building block.

Core Applications in Organic Synthesis

The utility of this compound and its derivatives spans several key areas of organic chemistry, from catalysis to the synthesis of advanced materials and pharmaceuticals.

Bulky Ligand and Base in Catalysis

The steric bulk of the tert-butyl group is a desirable feature in catalyst design and in reactions where controlling the reactivity of the amine group is crucial.[1] Sterically hindered aniline (B41778) derivatives can serve as ligands for metal catalysts, influencing catalytic activity, selectivity, and stability.[2] For instance, tert-butylamine (B42293), a related primary amine, has been successfully employed as a cost-effective bifunctional additive in nickel-catalyzed photoredox reactions, acting as both a ligand and a base.[3][4][5][6] This dual functionality simplifies reaction conditions and addresses challenges like solubility issues often associated with traditional bases and ligands.[3][4]

Substrate in Cross-Coupling Reactions

This compound and its derivatives are important substrates in cross-coupling reactions, which are fundamental for forming carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds.

-

Buchwald-Hartwig Amination: N-Phenyl-4-tert-butylaniline is a common substrate in this palladium-catalyzed reaction to form C-N bonds, a crucial step in the synthesis of numerous amine-containing compounds used in pharmaceuticals and agrochemicals.[7] The high purity of the starting material is essential for minimizing side reactions and achieving high selectivity.[7]

-

Nickel-Catalyzed Photoredox Reactions: Tert-butylamine has been shown to be an effective additive in nickel-catalyzed C-N and C-O cross-coupling reactions under visible light.[3][5][6][8] This methodology is applicable to a wide range of nucleophiles, including anilines, phenols, and sulfonamides, and has been used in the derivatization of biomolecules.[3][5]

Intermediate in Pharmaceutical and Agrochemical Synthesis

The structural motif of tert-butylaniline is found in various active pharmaceutical ingredients (APIs) and agrochemicals.[9][10] The incorporation of this group can influence the pharmacological properties of a molecule, such as its efficacy and metabolic stability.[9] For example, 2-tert-butylaniline (B1265841) is a key intermediate in the synthesis of novel drug candidates.[9] Furthermore, various pesticides are derived from tert-butylamine.[10]

Building Block for Advanced Materials

This compound derivatives serve as precursors for organic light-emitting diode (OLED) materials and other optoelectronic devices.[7] The specific electronic and photophysical properties of these molecules are crucial for their function. The steric properties of the tert-butyl group can also be exploited in material science, for instance, in designing new polymers with specific physical and chemical characteristics.[1]

Precursor for Nitrogen-Containing Heterocycles

This compound and related compounds are valuable starting materials for the synthesis of nitrogen-containing heterocycles, which are ubiquitous in natural products, pharmaceuticals, and functional materials.[11][12][13] For example, N-tert-butanesulfinyl imines, derived from tert-butanesulfinamide, are widely used as chiral auxiliaries in the asymmetric synthesis of nitrogen-containing heterocycles.[11][14]

Quantitative Data Summary

The following tables summarize quantitative data for key reactions involving this compound and related compounds.

Table 1: Copper-Catalyzed N-tert-butylation of Aromatic Amines

| Entry | Aromatic Amine | Catalyst | Yield (%) | Reference |

| 1 | Aniline | Cu(OTf)₂ | 85 | [15] |

| 2 | 4-Nitroaniline | Cu(OTf)₂ | >95 | [15] |

| 3 | 4-Methoxyaniline | Cu(OTf)₂ | 60 | [15] |

| 4 | Naphthylamine | Cu(OTf)₂ | Lower yields | [15] |

Reaction Conditions: tert-butyl 2,2,2-trichloroacetimidate, nitromethane (B149229) solvent, room temperature.[15]

Table 2: Nickel-Catalyzed Photoredox C-N Cross-Coupling

| Entry | Nucleophile | Electrophile | Yield (%) | Reference |

| 1 | Lactam | Aryl bromide | Good to Excellent | [3] |

| 2 | Carbamate | Aryl bromide | Good to Excellent | [3] |

| 3 | Sulfonamide | Aryl bromide | Good to Excellent | [3] |

| 4 | Electron-poor aniline | Aryl bromide | Good to Excellent | [3] |

| 5 | Electron-rich aniline | Aryl bromide | Good to Excellent | [3] |

| 6 | 2,3-dihydroindole | Aryl bromide | 95 | [4] |

| 7 | Carbazole | Aryl bromide | 65 | [4] |

Reaction Conditions: tert-butylamine as bifunctional additive, nickel precatalyst, photoredox catalyst, visible light.[3]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed N-tert-butylation of Aromatic Amines

This protocol is based on the method described by Cran, et al.[15]

Materials:

-

Aromatic amine (1.0 equiv)

-

tert-Butyl 2,2,2-trichloroacetimidate (1.5 equiv)

-

Copper(II) triflate (Cu(OTf)₂, 10 mol%)

-

Nitromethane (solvent)

Procedure:

-

To a solution of the aromatic amine in nitromethane, add copper(II) triflate.

-

Add tert-butyl 2,2,2-trichloroacetimidate to the mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired this compound derivative.

Protocol 2: General Procedure for Nickel-Catalyzed Photoredox C-N Cross-Coupling

This protocol is a general representation of the method described by Reiser and co-workers.[3][4]

Materials:

-

Aryl halide (e.g., aryl bromide, 1.0 equiv)

-

Nitrogen nucleophile (e.g., aniline, 1.2 equiv)

-

Nickel precatalyst (e.g., NiBr₂·diglyme, 5 mol%)

-

Photoredox catalyst (e.g., 4CzIPN, 1 mol%)

-

tert-Butylamine (2.0 equiv)

-

Anhydrous solvent (e.g., 1,4-dioxane)

Procedure:

-

In a glovebox, add the aryl halide, nitrogen nucleophile, nickel precatalyst, photoredox catalyst, and a magnetic stir bar to an oven-dried reaction vial.

-

Add anhydrous solvent and tert-butylamine to the vial.

-

Seal the vial and remove it from the glovebox.

-

Place the reaction mixture in a photoreactor and irradiate with visible light (e.g., blue LEDs) at room temperature.

-

Stir the reaction for the specified time (monitor by TLC or GC-MS).

-

After completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

-

Concentrate the filtrate and purify the residue by flash column chromatography to yield the cross-coupled product.

Mandatory Visualizations

Caption: Workflow for Ni-catalyzed photoredox cross-coupling.

Caption: Relationship between properties and applications.

Caption: Synthesis of a sterically hindered aniline derivative.

References

- 1. Buy 2,6-Di-tert-butylaniline | 2909-83-3 | 95% [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. tert-Butylamine - Wikipedia [en.wikipedia.org]

- 11. BJOC - N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles [beilstein-journals.org]

- 12. Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Copper-Catalyzed N-tert-Butylation of Aromatic Amines under Mild Conditions Using tert-Butyl 2,2,2-Trichloroacetimidate [organic-chemistry.org]

The Strategic Role of N-tert-butylaniline as a Bulky Amine Base in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the precise control of reactivity is paramount. The strategic selection of reagents can dictate the success, efficiency, and selectivity of a chemical transformation. Among the diverse array of available tools, bulky amine bases have carved out a crucial niche, with N-tert-butylaniline emerging as a significant player. Its unique combination of steric hindrance and basicity allows for the facilitation of key bond-forming reactions while minimizing undesired side pathways. This technical guide delves into the core principles of this compound's function as a bulky amine base, providing detailed experimental protocols, quantitative data, and visual aids to support its application in research and development.

Core Principles: Steric Hindrance and Basicity

This compound's utility as a base is fundamentally governed by two key properties: its steric bulk and its electronic nature. The presence of the large tert-butyl group attached to the nitrogen atom creates a sterically hindered environment. This bulkiness physically obstructs the nitrogen's lone pair of electrons, rendering it a poor nucleophile.[1] This characteristic is highly desirable in many reactions where the primary role of the amine is to act as a proton acceptor (a Brønsted-Lowry base) without participating in nucleophilic attack on electrophilic centers in the reaction mixture.

While sterically hindered, the nitrogen atom retains sufficient basicity to deprotonate acidic species, a crucial step in many catalytic cycles. The pKa of this compound is approximately 7.00 at 25°C, indicating it is a moderately weak base. This level of basicity is often sufficient to facilitate reactions without being so strong as to cause unwanted side reactions or decomposition of sensitive functional groups.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

One of the most prominent applications of bulky amine bases like this compound is in palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination. This reaction forms a carbon-nitrogen (C-N) bond between an aryl halide (or pseudohalide) and an amine, a transformation of immense importance in the synthesis of pharmaceuticals and other advanced materials.

In the Buchwald-Hartwig amination, the base plays a critical role in the catalytic cycle. After the initial oxidative addition of the aryl halide to the palladium(0) catalyst, the amine coordinates to the palladium(II) complex. The base then deprotonates the coordinated amine to form a palladium-amido complex. This deprotonation step is often rate-limiting, and the choice of base can significantly impact the reaction's efficiency. A bulky, non-nucleophilic base is ideal as it can effectively deprotonate the amine without competing with it for coordination to the palladium center or reacting with the aryl halide.

While specific quantitative data for this compound in this context is dispersed throughout the literature, the general principles are well-established. The use of a soluble organic amine base can be advantageous in achieving homogeneous reaction conditions, which can be beneficial for reaction kinetics and scalability.

Quantitative Data Summary

The following table summarizes representative quantitative data from a nickel-catalyzed photoredox C-N cross-coupling reaction using a related bulky primary amine, tert-butylamine, which serves a dual role as both a ligand and a base. This data provides insight into the types of transformations where bulky amines are effective.[2][3]

| Entry | Aryl Halide | Amine Nucleophile | Product | Yield (%) |

| 1 | 4-Bromobenzonitrile | Aniline (B41778) | 4-Cyano-N-phenylaniline | 95 |

| 2 | 4-Bromobenzonitrile | 4-Fluoroaniline | 4-Cyano-N-(4-fluorophenyl)aniline | 92 |

| 3 | 4-Bromobenzonitrile | 4-Methoxyaniline | 4-Cyano-N-(4-methoxyphenyl)aniline | 98 |

| 4 | 4-Bromobenzonitrile | 2,6-Dimethylaniline | 4-Cyano-N-(2,6-dimethylphenyl)aniline | 85 |

| 5 | 4-Bromobenzonitrile | 2,6-Diisopropylaniline | 4-Cyano-N-(2,6-diisopropylphenyl)aniline | 75 |

| 6 | 4-Bromobenzonitrile | Indoline | 1-(4-Cyanophenyl)indoline | 95 |

| 7 | 4-Bromobenzonitrile | Carbazole | 9-(4-Cyanophenyl)-9H-carbazole | 65 |

Experimental Protocols

General Experimental Protocol for Buchwald-Hartwig Amination

Materials:

-

Aryl halide (1.0 mmol, 1.0 equiv)

-

Amine (1.2 mmol, 1.2 equiv)

-

This compound (2.0 mmol, 2.0 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

-

Phosphine (B1218219) ligand (e.g., Xantphos, 2-10 mol%)

-

Anhydrous toluene (B28343) (5 mL)

Procedure:

-

To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl halide, palladium precatalyst, and phosphine ligand under an inert atmosphere (e.g., argon or nitrogen).

-

Add the anhydrous toluene via syringe.

-

Add the amine and this compound via syringe.

-

Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of aniline with a tert-butylating agent. The following is a representative procedure.

Materials:

-

Aniline (1.0 equiv)

-

tert-Butanol (1.5 equiv)

-

A catalytic amount of a strong acid (e.g., sulfuric acid or a solid acid catalyst)

-

High-pressure reactor

Procedure:

-

Charge the high-pressure reactor with aniline, tert-butanol, and the acid catalyst.

-

Seal the reactor and pressurize with an inert gas.

-

Heat the reactor to a specified temperature (e.g., 220-240 °C) for a designated time (e.g., 6-24 hours).[4]

-

After the reaction is complete, cool the reactor to room temperature and carefully release the pressure.

-

Transfer the reaction mixture to a separation funnel and hydrolyze with water.

-

Separate the organic layer and wash with a basic solution (e.g., saturated sodium bicarbonate) to neutralize the acid catalyst, followed by a water wash.

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

Filter and remove the solvent under reduced pressure.

-

Purify the crude this compound by vacuum distillation.

Visualizing Reaction Pathways and Workflows

To better understand the processes involved, the following diagrams, generated using the DOT language, illustrate the catalytic cycle of the Buchwald-Hartwig amination and a general experimental workflow.

References

- 1. Non-nucleophilic base - Wikipedia [en.wikipedia.org]

- 2. Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CN102816074A - Synthesis method of p-n-butylaniline - Google Patents [patents.google.com]

N-tert-butylaniline as a Precursor in Pharmaceutical Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butylaniline and its structural isomers are valuable precursors in the synthesis of a variety of pharmaceutical compounds. The incorporation of the tert-butyl group, a bulky and lipophilic moiety, can significantly influence the pharmacological profile of a drug molecule. This technical guide provides a comprehensive overview of the use of this compound and related aniline (B41778) derivatives as precursors in the synthesis of key pharmaceuticals, with a focus on detailed experimental protocols, quantitative data, and the strategic importance of the tert-butyl group in drug design.

The tert-butyl group can act as a steric shield, protecting susceptible functional groups from metabolic degradation and thereby enhancing the drug's half-life. Its steric bulk can also enforce a specific molecular conformation, leading to increased binding affinity and selectivity for the target receptor, which can result in higher potency and reduced off-target effects.

This guide will delve into the synthesis of prominent antifungal agents, butenafine (B35027) and terbinafine (B446), and the kinase inhibitor, bosutinib (B1684425), all of which utilize aniline-based precursors.

Antifungal Agents

Butenafine Hydrochloride

Butenafine is a synthetic benzylamine (B48309) antifungal agent used for the topical treatment of various fungal skin infections.[1] Its synthesis involves the N-alkylation of an amine with a substituted benzyl (B1604629) halide.

A common route for the synthesis of butenafine involves the reaction of N-methyl-1-naphthalenemethylamine with p-tert-butylbenzyl chloride. A one-step synthesis method has also been reported, reacting monomethylamine, 1-chloromethyl naphthalene, and p-tert-butyl benzyl chloride simultaneously.

Experimental Protocol: One-Step Synthesis of Butenafine

This protocol is adapted from a patented method which describes a one-step reaction to generate butenafine.

Materials:

-

Monomethylamine

-

1-Chloromethyl naphthalene

-

p-tert-Butyl benzyl chloride

-

Potassium carbonate

-

Purified water

-

Chloroform

Procedure:

-

In a 2000 mL reaction vessel, add 1000 mL of purified water.

-

Slowly add 36 g of monomethylamine to the water, followed by the addition of 312 g of potassium carbonate.

-

Separately, charge two constant-pressure funnels with 100 g of 1-chloromethylnaphthalene and 109 g of p-tert-butylbenzyl chloride, respectively.

-

Maintain the reaction temperature at 10-20 °C and simultaneously and slowly add the 1-chloromethylnaphthalene and p-tert-butylbenzyl chloride dropwise. Control the addition rate to ensure both reactants are added completely at the same time.

-

After the addition is complete, maintain the temperature at 10-20 °C and continue the reaction for 4 hours.

-

Extract the reaction mixture with chloroform.

-

Concentrate the organic layer under reduced pressure until dry.

-

Add isopropanol to the residue and induce crystallization to obtain butenafine.

Quantitative Data for Butenafine Synthesis

| Parameter | Value | Reference |

| Yield | 96.1% | [2] |

| Purity (HPLC) | 99.81% | [2] |

Note: The provided data is from a specific patented synthesis of butenafine hydrochloride using a rhodium catalyst and may vary depending on the synthetic route and reaction conditions.

Butenafine Synthesis Workflow

Caption: One-step synthesis of Butenafine.

Terbinafine Hydrochloride

Terbinafine is another widely used allylamine (B125299) antifungal agent. Its synthesis often involves the use of tert-butylacetylene as a key building block.

A common synthetic route involves the reaction of N-methyl-1-naphthalenemethylamine with a halo-dimethyl-heptenyne intermediate, which is derived from tert-butylacetylene.

Experimental Protocol: Synthesis of Terbinafine

This protocol is adapted from a patented method for the synthesis of terbinafine hydrochloride.[3]

Materials:

-

N-methylnaphthalenemethylamine

-

Sodium carbonate

-

Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

Procedure:

-

In a 500 mL reaction flask, add 40 g of N-methylnaphthalenemethylamine, 24.8 g of sodium carbonate, and 250 mL of DMF.

-

Cool the mixture to -5 °C.

-

Add 38.5 g of 1-chloro-6,6-dimethyl-2-hepten-4-yne and allow the reaction to proceed for 0.5 hours.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction by Thin Layer Chromatography (TLC) until the 1-chloro-6,6-dimethyl-2-hepten-4-yne is consumed.

-

After the reaction is complete, the crude terbinafine is isolated and then treated with HCl to form the hydrochloride salt.

Quantitative Data for Terbinafine Synthesis

| Parameter | Value | Reference |

| Actual Yield | 28.2 g (from 47.2 g theoretical) | [3] |

| Purity (HPLC) | >99% | [3] |

Terbinafine Synthesis Workflow

Caption: Synthesis of Terbinafine.

Kinase Inhibitors

Bosutinib

Bosutinib is a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[4] Its synthesis is a multi-step process involving the construction of a quinoline (B57606) core followed by coupling with a substituted aniline derivative. While not directly using this compound, the synthesis of bosutinib showcases the use of a substituted aniline, 2,4-dichloro-5-methoxyaniline (B1301479), as a key precursor in the synthesis of a complex pharmaceutical.

An improved synthesis route involves the N-alkylation of 2,4-dichloro-5-methoxyaniline with 4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile (B1437755).[5]

Experimental Protocol: Synthesis of a Bosutinib Intermediate

This protocol describes a key step in an improved synthesis of bosutinib.[5]

Materials:

-

4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile

-

2,4-dichloro-5-methoxyaniline

-

Acetonitrile

-

Hydrochloric acid in isopropyl alcohol

Procedure:

-

To a suspension of 25.0 g (0.1065 mol) of 4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile in 125 mL of acetonitrile, add 23.53 g (0.1225 mol) of 2,4-dichloro-5-methoxyaniline.

-

Add 12.5 mL of hydrochloric acid in isopropyl alcohol dropwise to the resulting mixture.

-

Stir the reaction mixture at 75-80 °C and monitor the progress by TLC. The reaction is typically complete in 2-3 hours.

-

Filter the reaction mixture and wash the resulting solid with acetonitrile, then dry under suction to yield the intermediate, 4-((2,4-dichloro-5-methoxyphenyl)amino)-7-hydroxy-6-methoxyquinoline-3-carbonitrile.

Quantitative Data for Bosutinib Intermediate Synthesis

| Parameter | Value | Reference |

| Yield | 88.3% | [5] |

Bosutinib Synthesis Workflow (Key Step)

Caption: Key step in the synthesis of Bosutinib.

Conclusion

This compound and its derivatives are crucial building blocks in the pharmaceutical industry, enabling the synthesis of a diverse range of therapeutic agents. The strategic incorporation of the tert-butyl group offers medicinal chemists a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The detailed synthetic protocols and quantitative data provided in this guide for butenafine, terbinafine, and a key intermediate of bosutinib, serve as a valuable resource for researchers and professionals in drug development, facilitating the efficient and reproducible synthesis of these important pharmaceuticals. As the demand for novel therapeutics continues to grow, the utility of versatile precursors like this compound is expected to expand further into new and innovative areas of medicinal chemistry.

References

N-tert-butylaniline in Polymer Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-butylaniline, a versatile aromatic amine, holds significant potential in the field of polymer chemistry. Its unique structural features, characterized by a bulky tert-butyl group on the nitrogen atom, impart distinct properties when incorporated into polymer chains or used as an additive. This technical guide explores the multifaceted roles of this compound as a comonomer in synthesizing functional copolymers, a chain transfer agent for molecular weight control, a primary antioxidant for enhancing polymer stability, and a precursor for semiconducting polymers with applications in organic electronics. This document provides a comprehensive overview of its synthesis, polymerization mechanisms, and the resulting polymer properties, supported by experimental protocols and quantitative data where available.

Introduction

This compound is an organic compound with the chemical formula C₁₀H₁₅N. The presence of the bulky tert-butyl group sterically hinders the nitrogen atom, influencing its reactivity and the properties of the polymers it forms. This guide delves into the primary applications of this compound in polymer science, focusing on its utility in creating advanced materials.

This compound as a Comonomer in Copolymerization

While extensive quantitative data on the copolymerization of this compound is not widely published, its structural analog, N-tert-butylacrylamide (NTBA), has been studied in detail, providing insights into the potential behavior of this compound in radical polymerization. The bulky tert-butyl group can influence monomer reactivity ratios and the properties of the resulting copolymer.

Reactivity Ratios

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | Copolymerization Characteristics |

| N-tert-butylacrylamide | Quinolinylacrylate | 8.0 | 0.60 | The product of r₁ and r₂ is greater than 1, indicating a tendency towards a block-like or weakly ordered structure with a random distribution of monomeric units.[1] |

| N-tert-butylacrylamide | 2,4-Dichlorophenyl methacrylate (B99206) | 0.83 | 1.13 | The reactivity ratios are close to unity, suggesting a tendency for random copolymerization.[2] |

This data is for N-tert-butylacrylamide and is presented for illustrative purposes.

Experimental Protocol: Free Radical Copolymerization of N-tert-butylacrylamide with a Comonomer

This protocol is adapted from the copolymerization of N-tert-butylacrylamide and provides a general framework that could be adapted for this compound, with appropriate modifications for solubility and reactivity.

Materials:

-

N-tert-butylacrylamide (or this compound)

-

Comonomer (e.g., 2,4-Dichlorophenyl methacrylate)

-

2,2'-Azobisisobutyronitrile (AIBN) (initiator)

-

Dimethylformamide (DMF) (solvent)

-

Methanol (B129727) (for precipitation)

-

Ice-cold water

Procedure:

-

Monomer and Initiator Preparation: A total of 5g of the monomer mixture (N-tert-butylacrylamide and comonomer at a specific molar ratio) and 50 mg of AIBN are dissolved in 25 ml of DMF in a standard reaction tube to create a homogenous solution.[2]

-

Degassing: The mixture is flushed with oxygen-free dry nitrogen gas to remove oxygen, which can inhibit radical polymerization.

-

Polymerization: The reaction tube is placed in a thermostat-controlled water or oil bath and heated to 70°C to initiate polymerization. The reaction is allowed to proceed for a duration calculated to achieve a conversion below 10% to ensure the monomer feed ratio remains relatively constant for reactivity ratio calculations.[2]

-

Termination and Precipitation: The reaction is terminated by removing the reaction vessel from the heat and cooling it under tap water. The polymer solution is then poured into a large volume of ice-cold water to precipitate the copolymer.[2]

-

Purification: The precipitated copolymer is washed with methanol to remove any unreacted monomers and initiator residues.

-

Drying: The purified copolymer is dried in a vacuum oven for 24 hours to a constant weight.

-

Characterization: The copolymer composition can be determined using ¹H-NMR spectroscopy.

This compound as a Chain Transfer Agent

Chain transfer agents are used in radical polymerization to control the molecular weight of the resulting polymer. They achieve this by terminating a growing polymer chain and initiating a new one. Aromatic amines can act as chain transfer agents, although their efficiency varies depending on their structure.

| Chain Transfer Agent | Chain Transfer Constant (Cₛ) at 70°C |

| Propylamine | 0.69 |

| Dipropylamine | 5.55 |

| N-ethylaniline | 7.86 |

This data is for the polymerization of vinyl acetate (B1210297) and is presented for illustrative purposes.[3]

The higher chain transfer constant of N-ethylaniline is attributed to the greater resonance stabilization of the radical formed after the transfer process.[3] The bulky tert-butyl group in this compound may influence its chain transfer activity.

This compound as a Polymer Antioxidant

Aromatic amines are a class of primary antioxidants that protect polymers from degradation caused by oxidation. They function as radical scavengers, donating a hydrogen atom to reactive radicals, thereby neutralizing them and preventing further degradation of the polymer chains.

Mechanism of Action

The antioxidant mechanism of this compound involves the donation of the hydrogen atom from the N-H group to a peroxyl radical (ROO•) or an alkyl radical (R•) formed during the oxidative degradation of the polymer. This process is illustrated in the following diagram. The resulting this compound radical is stabilized by resonance, which makes the initial hydrogen donation more favorable. The bulky tert-butyl group can enhance the stability of the resulting radical and may also improve the solubility and compatibility of the antioxidant within the polymer matrix.

Impact on Thermal Stability

The addition of antioxidants like this compound can significantly improve the thermal stability of polymers by inhibiting thermo-oxidative degradation. While specific quantitative data for this compound is scarce, studies on other antioxidants in polymers like polypropylene (B1209903) (PP) demonstrate this effect. The performance of an antioxidant is often evaluated by measuring the Oxidation Induction Time (OIT) or by thermogravimetric analysis (TGA). An increase in OIT or the onset temperature of degradation indicates enhanced thermal stability.

This compound in Conducting Polymers

Polyaniline and its derivatives are well-known conducting polymers. The electrical properties of these materials can be tuned by chemical modification. The synthesis of poly(this compound) can be achieved through oxidative polymerization.

Oxidative Polymerization

In oxidative polymerization, the aniline (B41778) monomer is oxidized to form radical cations, which then couple to form the polymer chain. The bulky tert-butyl group on the nitrogen atom in this compound is expected to influence the polymerization process and the properties of the resulting polymer, such as its solubility, morphology, and conductivity.

Experimental Protocol: Oxidative Polymerization of an Aniline Derivative

This protocol for the synthesis of polyaniline can be adapted for this compound.

Materials:

-

Aniline (or this compound)

-

1M Hydrochloric acid (HCl)

-

1M Ammonium (B1175870) persulfate ((NH₄)₂S₂O₈)

-

Distilled water

-

Methanol

Procedure:

-

Monomer Solution: Add 5 ml of aniline to 100 ml of 1M HCl in a beaker and stir using a magnetic stirrer.

-

Oxidant Addition: Slowly add 100 ml of 1M ammonium persulfate solution dropwise to the aniline solution while continuing to stir.

-

Polymerization: Continue stirring the mixture for 24 hours at room temperature. A dark green precipitate of polyaniline should form.

-

Washing: Filter the precipitate and wash it with distilled water until the pH of the filtrate is neutral (around 7.0).

-

Purification: Wash the collected polymer with methanol.

-

Drying: Dry the final product in an oven.

The resulting polymer can be characterized by techniques such as FTIR and UV-Vis spectroscopy to confirm its structure, and its conductivity can be measured using a four-probe method.

This compound in Polymers for Organic Light-Emitting Diodes (OLEDs)

Aromatic amines are frequently used in the synthesis of hole-transporting materials for OLEDs. The incorporation of this compound or its derivatives into a polymer backbone can be achieved through reactions like the Buchwald-Hartwig amination, which forms carbon-nitrogen bonds.

Buchwald-Hartwig Amination for Polymer Synthesis

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate. This reaction can be adapted for polymer synthesis by using a difunctional monomer. For example, a dihaloaromatic compound can be reacted with a diamine, or a monomer containing both an amine and a halide can be self-condensed. While no specific protocols for polymer synthesis using this compound via this method are readily available, a general workflow can be conceptualized.

Conclusion

This compound is a promising building block in polymer chemistry with diverse potential applications. While specific quantitative data for its use as a comonomer and chain transfer agent are limited, the established chemistry of related compounds suggests significant opportunities for creating novel polymers. Its role as an antioxidant is well-founded in the principles of radical scavenging by aromatic amines. Furthermore, its potential as a precursor for conducting polymers and materials for organic electronics warrants further investigation. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers to explore the full potential of this compound in the development of advanced polymeric materials. Further research is needed to generate specific quantitative data to fully elucidate its structure-property relationships in various polymer systems.

References

N-tert-butylaniline: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-butylaniline is a sterically hindered secondary aromatic amine that has garnered significant interest in various fields of chemical synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique structural characteristics, conferred by the bulky tert-butyl group attached to the nitrogen atom, influence its reactivity and make it a valuable intermediate in the synthesis of complex organic molecules. This technical guide provides an in-depth overview of the discovery and history of this compound, detailed experimental protocols for its synthesis, a summary of its key physicochemical properties, and a discussion of its applications.

Discovery and Historical Context

The first documented synthesis of tertiary-butyl derivatives of aniline (B41778) can be traced back to a 1937 patent.[1] This early work laid the foundation for the synthesis of this compound through a process analogous to the Friedel-Crafts reaction. The method involved the reaction of acetanilide (B955) with tertiary-butyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.[1] This approach, however, primarily focused on the C-alkylation of the aromatic ring rather than direct N-alkylation.

Direct N-alkylation of anilines with tertiary alkyl groups proved to be a significant challenge for early organic chemists. The inherent steric hindrance of the tert-butyl group and the electronic properties of the aniline nitrogen atom made traditional N-alkylation methods, such as reaction with alkyl halides, inefficient for the synthesis of this compound.

It was the development of more sophisticated synthetic methodologies in the mid-20th century that enabled the efficient and selective synthesis of this compound. These advancements included the use of stronger bases and alternative alkylating agents, paving the way for its availability for research and industrial applications.

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₅N | [2] |

| Molecular Weight | 149.23 g/mol | [2] |

| CAS Number | 937-33-7 | [2] |

| Boiling Point | 226.7 °C at 760 mmHg | [3] |

| Melting Point | 15-16 °C | [4] |

| Density | 0.941 g/cm³ | [3] |

| Refractive Index (n20/D) | 1.54 | [3] |

| pKa | 7.00 (at 25 °C) | [2] |

| Flash Point | 88.2 °C | [3] |

Synthesis of this compound

The synthesis of this compound can be broadly categorized into historical methods, primarily based on modifications of Friedel-Crafts chemistry, and modern, more efficient catalytic approaches.

Historical Synthesis: Friedel-Crafts-type Reaction

As suggested by early patents, a historical approach to synthesizing tert-butylated anilines involves the reaction of an aniline derivative with a tert-butylating agent in the presence of a Lewis acid. To favor N-alkylation over C-alkylation, the amino group of aniline is first protected, for example, as an acetanilide. The following is a representative protocol based on this classical approach.

Experimental Protocol: Synthesis of this compound via Friedel-Crafts Alkylation of Acetanilide followed by Deprotection

Materials:

-

Acetanilide

-

tert-Butyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide (B78521) solution (10% w/v)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware

-

Magnetic stirrer

-

Ice bath

-

Reflux condenser

Procedure:

-

N-tert-Butylation of Acetanilide:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane.

-

Cool the suspension in an ice bath and slowly add a solution of acetanilide (1.0 eq.) in anhydrous dichloromethane from the dropping funnel.

-

After the addition is complete, add tert-butyl chloride (1.1 eq.) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 12-16 hours.

-

Quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water, 10% sodium hydroxide solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude N-tert-butylacetanilide.

-

-

Deprotection of N-tert-butylacetanilide:

-

To the crude N-tert-butylacetanilide, add a mixture of ethanol (B145695) and concentrated hydrochloric acid.

-

Heat the mixture to reflux for 4-6 hours.

-

Cool the reaction mixture and neutralize with a 10% sodium hydroxide solution until basic.

-

Extract the product with diethyl ether.

-

Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure, and purify the residue by vacuum distillation to afford this compound.

-

Logical Workflow for Historical Synthesis

Caption: Workflow for the historical synthesis of this compound.

Modern Synthesis: "Borrowing Hydrogen" Catalysis

Modern synthetic chemistry emphasizes the development of environmentally benign and atom-economical processes. The "borrowing hydrogen" or "hydrogen autotransfer" methodology has emerged as a powerful tool for the N-alkylation of amines with alcohols, where water is the only byproduct.[5][6][7][8] This strategy involves the temporary oxidation of the alcohol to an aldehyde by a transition metal catalyst, which then reacts with the amine to form an imine. The catalyst, which had "borrowed" the hydrogen, then reduces the imine to the corresponding amine and is regenerated.

Experimental Protocol: Synthesis of this compound via Borrowing Hydrogen Catalysis

Materials:

-

Aniline

-

Ruthenium or Iridium-based pincer catalyst (e.g., [Ru(p-cymene)Cl₂]₂ with a suitable phosphine (B1218219) ligand)

-

Potassium tert-butoxide (KOtBu)

-

Anhydrous toluene (B28343)

-

Schlenk tube and standard Schlenk line equipment

-

Magnetic stirrer

-

Oil bath

Procedure:

-

In an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the ruthenium catalyst (e.g., 0.01 mol%), the phosphine ligand (e.g., 0.02 mol%), and potassium tert-butoxide (1.2 eq.).

-

Add anhydrous toluene to the Schlenk tube, followed by aniline (1.0 eq.) and tert-butanol (1.5 eq.).

-

Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at 110-130 °C for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate (B1210297) or diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain this compound.

"Borrowing Hydrogen" Catalytic Cycle